1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a thiophene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which share structural similarities with the compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the various functional groups. Common synthetic routes may involve:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through a reaction between an azide and an alkyne.
Substitution Reactions:
Coupling Reactions: The thiophene ring can be attached using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalyst Selection: Using efficient catalysts to speed up the reaction and improve selectivity.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure the desired reaction pathway.
Purification Techniques: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO) are often used to dissolve the compound and facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used to study biological pathways and interactions due to its ability to bind to specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the thiophene ring, which may affect its reactivity and binding properties.
1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(phenyl)propyl]-1H-1,2,3-triazole-4-carboxamide: Contains a phenyl ring instead of a thiophene ring, which may influence its chemical behavior and applications.
Uniqueness
The presence of the thiophene ring in 1-(2-chlorophenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide makes it unique compared to similar compounds. This structural feature can enhance its binding affinity to certain targets and improve its reactivity in specific chemical reactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-thiophen-2-ylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-2-15(18-11-7-13-29-18)24-21(28)19-20(16-9-5-6-12-23-16)27(26-25-19)17-10-4-3-8-14(17)22/h3-13,15H,2H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSNKTMGJYHJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CS1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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